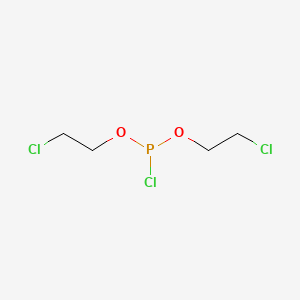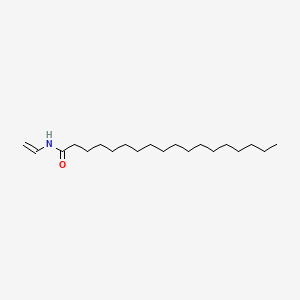
Bis(2-chloroethyl) chlorophosphite
Übersicht
Beschreibung
Bis(2-chlorethyl)chlorophosphit, auch bekannt als Phosphorochloridige Säure, Bis(2-chlorethyl)ester, ist eine chemische Verbindung mit der Summenformel C4H8Cl3O2P. Es ist eine organische Phosphorverbindung, die zwei 2-Chlorethylgruppen und eine Chlorophosphitgruppe enthält. Diese Verbindung wird in verschiedenen chemischen Reaktionen eingesetzt und hat Anwendungen in verschiedenen wissenschaftlichen Bereichen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bis(2-chlorethyl)chlorophosphit kann durch die Reaktion von Phosphortrichlorid mit Ethylenoxid in Gegenwart eines Katalysators synthetisiert werden. Die Reaktion erfolgt typischerweise unter kontrollierten Temperatur- und Druckbedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Die allgemeine Reaktion lautet wie folgt:
PCl3+2C2H4O→(ClCH2CH2O)2PCl
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Bis(2-chlorethyl)chlorophosphit groß angelegte Reaktoren, in denen Phosphortrichlorid und Ethylenoxid unter optimierten Bedingungen umgesetzt werden. Der Prozess kann Reinigungsschritte umfassen, um Verunreinigungen zu entfernen und sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bis(2-chlorethyl)chlorophosphit unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloratome können durch andere Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt.
Oxidationsreaktionen: Die Verbindung kann zu Phosphaten oder anderen oxidierten Phosphorverbindungen oxidiert werden.
Hydrolyse: In Gegenwart von Wasser kann Bis(2-chlorethyl)chlorophosphit zu Phosphorsäurederivaten hydrolysieren.
Häufige Reagenzien und Bedingungen
Nukleophile: Häufige Nukleophile, die in Substitutionsreaktionen verwendet werden, sind Amine, Alkohole und Thiole.
Oxidationsmittel: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können für Oxidationsreaktionen verwendet werden.
Hydrolysebedingungen: Hydrolyse erfolgt typischerweise unter sauren oder basischen Bedingungen, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Substitutionsprodukte: Verschiedene substituierte Phosphite und Phosphonate.
Oxidationsprodukte: Phosphate und andere oxidierte Phosphorverbindungen.
Hydrolyseprodukte: Phosphorsäurederivate.
Wissenschaftliche Forschungsanwendungen
Bis(2-chlorethyl)chlorophosphit hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener phosphorhaltiger Verbindungen verwendet.
Biologie: Untersucht für seinen potenziellen Einsatz in biochemischen Studien und als Vorläufer für biologisch aktive Moleküle.
Industrie: Wird bei der Produktion von Flammschutzmitteln, Weichmachern und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Bis(2-chlorethyl)chlorophosphit beinhaltet seine Fähigkeit, als Phosphorylierungsmittel zu wirken. Es kann seine Chlorophosphitgruppe auf nukleophile Ziele übertragen, was zur Bildung neuer phosphorhaltiger Verbindungen führt. Diese Reaktivität ist auf das Vorhandensein des elektrophilen Phosphoratoms zurückzuführen, das leicht mit Nukleophilen reagiert.
Wirkmechanismus
The mechanism of action of bis(2-chloroethyl) chlorophosphite involves its ability to act as a phosphorylating agent. It can transfer its chlorophosphite group to nucleophilic targets, leading to the formation of new phosphorus-containing compounds. This reactivity is due to the presence of the electrophilic phosphorus atom, which readily reacts with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bis(2-chlorethyl)phosphat: Ähnlich in der Struktur, enthält aber eine Phosphatgruppe anstelle einer Chlorophosphitgruppe.
Bis(2-chlorethyl)ether: Enthält eine Etherbindung anstelle einer Phosphitgruppe.
Bis(2-chlorethyl)sulfid: Enthält ein Schwefelatom anstelle eines Phosphoratoms.
Einzigartigkeit
Bis(2-chlorethyl)chlorophosphit ist aufgrund seiner Chlorophosphitgruppe einzigartig, die eine besondere Reaktivität im Vergleich zu anderen ähnlichen Verbindungen vermittelt. Dies macht es in bestimmten chemischen Reaktionen wertvoll, in denen die Chlorophosphitfunktionalität erforderlich ist.
Eigenschaften
IUPAC Name |
chloro-bis(2-chloroethoxy)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl3O2P/c5-1-3-8-10(7)9-4-2-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOBFSGHAHQYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(OCCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3O2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191409 | |
| Record name | Bis(2-chloroethyl) chlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.43 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37984-64-8 | |
| Record name | Phosphorochloridous acid, bis(2-chloroethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37984-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-chloroethyl) chlorophosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-chloroethyl) chlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) chlorophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(2-chloroethyl) chlorophosphite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z832LH3NSW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)





